molecular formula C12H20N4O7 B15157002 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid

Cat. No.: B15157002
M. Wt: 332.31 g/mol
InChI Key: ARAIBEBZBOPLMB-UHFFFAOYSA-N
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Description

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potent inhibitor of influenza neuraminidase, making it a valuable compound in antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves multiple steps, including the stereospecific introduction of key nitrogen functionalities. One efficient method involves the use of an oxazoline intermediate to introduce the nitrogen functionality at the C-4 position . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include purification steps such as crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its efficacy as a neuraminidase inhibitor.

    Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. These derivatives can be further studied for their efficacy in inhibiting neuraminidase and other biological targets.

Scientific Research Applications

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves the inhibition of neuraminidase, an enzyme critical for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus . This inhibition is achieved through specific interactions with the enzyme’s active site, involving hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid is unique due to its specific structural features that allow for high-affinity binding to neuraminidase. Its synthesis involves unique steps that differentiate it from other neuraminidase inhibitors, potentially offering advantages in terms of efficacy and resistance profiles.

Properties

IUPAC Name

3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAIBEBZBOPLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861349
Record name 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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